molecular formula C16H17N7 B11503686 6-(1H-imidazol-1-yl)-N-methyl-N-phenyl-N'-(prop-2-en-1-yl)-1,3,5-triazine-2,4-diamine

6-(1H-imidazol-1-yl)-N-methyl-N-phenyl-N'-(prop-2-en-1-yl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11503686
M. Wt: 307.35 g/mol
InChI Key: IRAYYTVQMGEHAY-UHFFFAOYSA-N
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Description

6-(1H-IMIDAZOL-1-YL)-N2-METHYL-N2-PHENYL-N4-(PROP-2-EN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that features an imidazole ring, a triazine ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-IMIDAZOL-1-YL)-N2-METHYL-N2-PHENYL-N4-(PROP-2-EN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step organic reactions. One common method includes the Claisen–Schmidt condensation of 4-(1H-imidazol-1-yl)benzaldehyde with 4′-methylacetophenone using aqueous sodium hydroxide in methanol . The reaction yields the desired compound in good purity after recrystallization from hot methanol .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but scaled up to accommodate larger quantities. Optimization of reaction conditions, such as temperature, solvent choice, and purification techniques, would be crucial to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(1H-IMIDAZOL-1-YL)-N2-METHYL-N2-PHENYL-N4-(PROP-2-EN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The triazine ring can be reduced to form different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while nucleophilic substitution at the triazine ring can produce various substituted triazines.

Scientific Research Applications

6-(1H-IMIDAZOL-1-YL)-N2-METHYL-N2-PHENYL-N4-(PROP-2-EN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(1H-IMIDAZOL-1-YL)-N2-METHYL-N2-PHENYL-N4-(PROP-2-EN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, while the triazine ring can interact with nucleic acids or proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent containing an imidazole ring.

    Omeprazole: An antiulcer drug with a substituted imidazole ring.

    Metronidazole: An antimicrobial agent with an imidazole ring.

Uniqueness

6-(1H-IMIDAZOL-1-YL)-N2-METHYL-N2-PHENYL-N4-(PROP-2-EN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its combination of an imidazole ring and a triazine ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C16H17N7

Molecular Weight

307.35 g/mol

IUPAC Name

6-imidazol-1-yl-4-N-methyl-4-N-phenyl-2-N-prop-2-enyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C16H17N7/c1-3-9-18-14-19-15(22(2)13-7-5-4-6-8-13)21-16(20-14)23-11-10-17-12-23/h3-8,10-12H,1,9H2,2H3,(H,18,19,20,21)

InChI Key

IRAYYTVQMGEHAY-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C2=NC(=NC(=N2)N3C=CN=C3)NCC=C

Origin of Product

United States

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